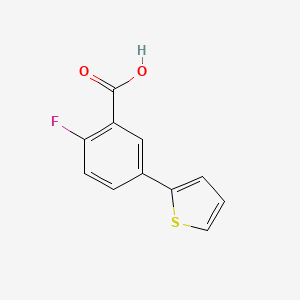

2-Fluoro-5-(thiophen-2-YL)benzoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-5-thiophen-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZQGTREOWCZIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588092 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926205-45-0 | |

| Record name | 2-Fluoro-5-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Role of Fluorinated Benzoic Acid Derivatives in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed and highly effective strategy in medicinal chemistry. Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. When incorporated into a benzoic acid scaffold, these effects can be particularly advantageous.

The presence of a fluorine atom can significantly enhance a molecule's metabolic stability. ossila.com This is largely due to the strength of the carbon-fluorine bond, which is resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life and improved bioavailability. Furthermore, the introduction of fluorine can alter the acidity of the carboxylic acid group in benzoic acid derivatives, which can in turn modulate the compound's binding affinity to its biological target. The strategic placement of fluorine can also influence the molecule's conformation and lipophilicity, properties that are critical for its ability to cross cell membranes and interact with protein binding sites.

Fluorinated benzoic acids are utilized in a variety of therapeutic areas. For instance, they are key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and treatments for cardiovascular diseases. chemicalbook.com Their ability to enhance biological activity and improve drug-like properties has solidified their importance as a privileged structural motif in modern drug discovery.

The Thiophene Moiety: a Versatile Player in Bioactive Compound Design

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of medicinal chemistry. Its structural similarity to a benzene (B151609) ring allows it to act as a bioisostere, often leading to compounds with similar or enhanced biological activity and an improved side-effect profile. arkat-usa.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for high-affinity binding to biological targets. arkat-usa.org

Thiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. arkat-usa.org A significant number of FDA-approved drugs contain a thiophene moiety, highlighting its therapeutic relevance. The thiophene ring's electronic properties can also be fine-tuned through substitution, allowing for the modulation of a compound's reactivity and biological activity.

The versatility of the thiophene scaffold is further demonstrated by its use in the development of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. The ability of the thiophene ring to be readily functionalized makes it an ideal building block for the synthesis of complex molecules with diverse biological functions.

The Rationale for Investigating 2 Fluoro 5 Thiophen 2 Yl Benzoic Acid Scaffolds

Strategies for Incorporating Fluorine into Benzoic Acid Systems

The introduction of fluorine into aromatic rings is a key step in the synthesis of many active pharmaceutical ingredients and specialty materials. Fluorine's unique properties, such as high electronegativity and small size, can significantly alter the physicochemical and biological characteristics of a molecule.

A modern, transition-metal-free method for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones. umn.edu This approach utilizes readily available 1-arylbenziodoxolones, which are prepared from commercially available substituted iodobenzoic acids. arkat-usa.org The reaction proceeds by treating the 1-arylbenziodoxolone intermediate with a fluoride (B91410) salt, such as cesium fluoride (CsF), in a polar aprotic solvent. umn.eduarkat-usa.org

The reactivity of the 1-arylbenziodoxolone substrate is significantly influenced by the electronic nature of its substituents. For instance, the presence of an electron-withdrawing group, such as a nitro group (NO₂), on the benziodoxolone ring enhances the rate of nucleophilic substitution. arkat-usa.org This activating effect also helps to suppress radical-mediated side reactions, thereby preventing the formation of undesired non-fluorinated benzoic acid byproducts. arkat-usa.org The choice of the aryl group on the iodine atom and the reaction conditions are also crucial for optimizing the yield of the desired 2-fluorobenzoic acid. arkat-usa.org

| Substituent on Benziodoxolone | Fluoride Source | Solvent | Temperature (°C) | Yield of 2-Fluorobenzoic Acid (%) |

|---|---|---|---|---|

| Unsubstituted | CsF | DMF | 150 | Low (<8%) |

| 7-Methyl | TMAF | Acetonitrile | Reflux | Low (<23%) |

| 5-Nitro | CsF | DMF | 150 | Up to 70% |

The synthesis of fluorinated benzoic acids is of significant interest for positron emission tomography (PET), a powerful non-invasive imaging technique used in diagnostics and drug discovery. nih.govnih.gov PET imaging requires molecules labeled with a positron-emitting radionuclide, with fluorine-18 (B77423) (¹⁸F) being the most commonly used due to its ideal half-life (109.77 minutes) and low positron energy. nih.govinformahealthcare.com

The short half-life of ¹⁸F necessitates rapid and efficient "late-stage" fluorination methods to incorporate the radioisotope as late as possible in the synthetic sequence. nih.gov The nucleophilic fluorination of 1-arylbenziodoxolones has been successfully adapted for this purpose. For example, 1-aryl-5-nitrobenziodoxolone has been demonstrated as an excellent precursor for radiosynthesis, yielding 2-[¹⁸F]-fluoro-5-nitrobenzoic acid with high radiochemical purity (>98%) and a radiochemical yield of up to 39%. arkat-usa.org This makes the resulting [¹⁸F]-fluorobenzoic acids valuable building blocks, or "prosthetic groups," for labeling larger biomolecules like peptides and proteins for PET imaging applications. umn.eduarkat-usa.org

Approaches for Introducing Thiophene Moieties

The incorporation of a thiophene ring into a molecular structure is often achieved through carbon-carbon bond-forming reactions, leveraging the well-established chemistry of halogenated aromatic compounds and organometallic reagents.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between aromatic rings. mdpi.commdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate. mdpi.comunimib.it

To synthesize a 5-(thiophen-2-yl)benzoic acid derivative, this reaction can be performed in two primary ways:

Coupling a halogenated benzoic acid (e.g., 5-bromo-2-fluorobenzoic acid) with thiophene-2-boronic acid.

Coupling a boronic acid-substituted benzoic acid (e.g., 2-fluoro-5-(dihydroxyboranyl)benzoic acid) with a halogenated thiophene (e.g., 2-bromothiophene).

The reaction is known for its high functional group tolerance, allowing for the coupling of substrates with sensitive groups like carboxylic acids. mdpi.com The choice of catalyst (typically a palladium(0) species), ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. mdpi.comunimib.it

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 5-Bromo-2-fluorobenzoic acid | Electrophilic coupling partner |

| Organoboron Reagent | Thiophene-2-boronic acid | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄ | Facilitates the catalytic cycle |

| Base | K₂CO₃ or K₃PO₄ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and facilitates reaction |

The synthesis of the target molecule relies heavily on the availability and reactivity of halogenated benzoic acid intermediates. These precursors, typically containing bromine or iodine at the 5-position of the benzoic acid ring, serve as electrophilic partners in cross-coupling reactions. acs.org

The preparation of these halogenated intermediates can be achieved through various methods, including the direct C-H halogenation of benzoic acid derivatives. acs.org Modern palladium-catalyzed methods, often guided by ortho-directing groups, allow for the selective installation of halogens at specific positions on the aromatic ring. acs.org Once the halogenated benzoic acid is obtained, it becomes a versatile building block. The Suzuki-Miyaura reaction is the most common method for its subsequent functionalization with a thiophene moiety, as described previously. Other cross-coupling reactions, while less common for this specific transformation, could also potentially be employed.

Multi-step Synthetic Pathways to this compound Derivatives

The complete synthesis of this compound is a multi-step process that combines the strategies for fluorine and thiophene introduction. A logical and efficient synthetic route would start from a commercially available, appropriately substituted benzene (B151609) derivative.

A plausible pathway is outlined below:

Halogenation: The synthesis could begin with 2-fluorobenzoic acid. A regioselective bromination or iodination at the 5-position (para to the fluorine atom) would yield the key intermediate, 5-bromo-2-fluorobenzoic acid or 5-iodo-2-fluorobenzoic acid. This step requires careful control of reaction conditions to ensure the desired regioselectivity.

Cross-Coupling: The resulting 5-halo-2-fluorobenzoic acid is then subjected to a Suzuki-Miyaura cross-coupling reaction. It is reacted with thiophene-2-boronic acid in the presence of a palladium catalyst and a suitable base. This step forms the crucial carbon-carbon bond between the benzoic acid ring and the thiophene ring, yielding the final product, this compound.

This synthetic sequence strategically installs the functional groups in a manner that maximizes yield and simplifies purification. Each step builds upon well-established and reliable chemical transformations, making it a robust pathway for accessing the target compound and its analogues.

Green Chemistry Principles in the Synthesis of Fluorothiophene-substituted Benzoic Acids

The synthesis of this compound and related fluorothiophene-substituted benzoic acids is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The adoption of green chemistry principles in these synthetic strategies aims to mitigate the environmental impact of traditional chemical processes. Key areas of focus include the use of environmentally benign solvents, energy-efficient reaction conditions, and the development of highly active and recyclable catalyst systems.

One of the cornerstones of green chemistry is the replacement of volatile and hazardous organic solvents with greener alternatives. Water, being non-toxic, non-flammable, and readily available, is an ideal solvent for many chemical transformations. In the context of Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds, the use of aqueous media has been shown to be highly effective. For instance, the synthesis of various biaryls has been successfully carried out in water, often with the aid of a phase-transfer catalyst or water-soluble ligands to facilitate the reaction between the organic substrates and the aqueous phase.

Energy efficiency is another critical aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool to significantly reduce reaction times and energy consumption compared to conventional heating methods. dpkmr.edu.inresearchgate.net Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in higher yields and cleaner reaction profiles. The application of microwave technology to the Suzuki-Miyaura coupling of thiophene derivatives has been demonstrated to be a highly efficient method for the synthesis of thiophene-containing biaryls. dpkmr.edu.inresearchgate.net

The development of highly efficient and ligand-less catalyst systems is also a key focus in green synthetic methodologies. The use of phosphine (B1218219) ligands in palladium-catalyzed reactions can be problematic due to their toxicity and air sensitivity. Consequently, there is a growing interest in developing ligand-free catalyst systems or employing more benign ligands. Research has shown that palladium acetate (B1210297) can effectively catalyze the direct arylation of thiophenes at very low catalyst loadings without the need for additional ligands, making the process more economically and environmentally attractive. rsc.org

The following tables summarize research findings that illustrate the application of these green chemistry principles to the synthesis of compounds analogous to this compound.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Solvent-free (Al2O3) | 5 | 85 | researchgate.net |

| 2 | 2,2'-Bithiophene-5-bromide | Bis(pinacolato)diboron | PdCl2(dppf) | KOAc | Solvent-free (Al2O3) | 6 | 65 | researchgate.net |

| 3 | 2,5-Dibromothiophene | Thiophene-2-boronic acid | Pd(PPh3)4 | Na2CO3 | Solvent-free (Al2O3) | 11 | 74 | researchgate.net |

| 4 | 2-Bromo-5-(bromomethyl)thiophene | 3-Chloro-4-fluorophenyl boronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O (4:1) | 720 | 70 | nih.gov |

| Entry | Thiophene Derivative | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Thiophene | 4-Bromobenzonitrile | Pd(OAc)2 (0.1) | KOAc | DMA | 150 | 95 | rsc.org |

| 2 | 2-Methylthiophene | 4-Bromoacetophenone | Pd(OAc)2 (0.1) | KOAc | DMA | 150 | 92 | rsc.org |

| 3 | Thiophene-2-carbonitrile | 4-Bromotoluene | Pd(OAc)2 (0.1) | KOAc | DMA | 150 | 85 | rsc.org |

| 4 | Thiophene | 1-Bromo-4-fluorobenzene | Pd(OAc)2 (0.1) | KOAc | DMA | 150 | 88 | rsc.org |

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Bromobenzene | Pd2(dba)3 / L1 | K2CO3 | THF/H2O | 48 | 89 | frontiersin.org |

| 2 | 4-Bromotoluene | Pd2(dba)3 / L1 | K2CO3 | THF/H2O | 0.5 | 95 | frontiersin.org |

| 3 | 1,4-Dibromo-2,5-dimethylbenzene | Pd2(dba)3 / L1 | K2CO3 | THF/H2O | 0.5 | 88 | frontiersin.org |

| 4 | 2-Bromothiophene | Pd2(dba)3 / L1 | K2CO3 | THF/H2O | 0.5 | 92 | frontiersin.org |

These findings underscore the significant progress made in developing sustainable synthetic routes for thiophene-containing biaryls. The principles of using aqueous media, microwave assistance, and ligand-less or highly efficient catalytic systems can be directly applied to the synthesis of this compound, paving the way for more environmentally responsible production of this and related compounds.

Conformational Analysis and Molecular Geometry

The molecular geometry of this compound is primarily defined by the rotational freedom around the single bonds connecting the phenyl ring to the thiophene ring and the carboxylic acid group. The planarity of the molecule is influenced by the electronic and steric effects of its substituents.

cis-COOH: In this arrangement, the hydroxyl group of the carboxylic acid is oriented towards the fluorine atom, potentially forming an intramolecular hydrogen bond (O-H···F).

trans-COOH: Here, the hydroxyl group is pointed away from the fluorine atom, and the carbonyl oxygen is syn-periplanar to the C-F bond. This conformation may experience electrostatic repulsion between the electronegative fluorine and oxygen atoms, potentially destabilizing it relative to the cis conformer. nih.gov

| Conformer | Description | Key Intramolecular Interaction | Relative Stability Factor |

|---|---|---|---|

| cis-COOH | Carboxylic acid -OH group is oriented towards the fluorine atom. | Potential O-H···F intramolecular hydrogen bond. | Potentially stabilized by H-bond. |

| trans-COOH | Carboxylic acid C=O group is oriented towards the fluorine atom. | Electrostatic repulsion between carbonyl oxygen and fluorine. | Potentially destabilized by repulsion. nih.govrsc.org |

| Non-planar | Rotation around the C-C bond linking the two aromatic rings. | Steric hindrance between ortho hydrogens. | Reduced π-conjugation. |

Crystallographic Studies and Supramolecular Interactions

While specific crystallographic data for this compound is not detailed in the provided search results, the supramolecular interactions of this class of compounds can be inferred from studies on structurally related molecules like 2-amino-5-fluorobenzoic acid and other thiophene derivatives. nih.govresearchgate.netnih.gov

Carboxylic acids commonly form strong, directional hydrogen bonds. The most prevalent motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netnih.gov This interaction is typically described with the graph-set notation R²₂(8).

In addition to this primary interaction, weaker non-covalent forces play a crucial role in assembling the crystal lattice. These include:

C-H···O and C-H···F Interactions: The aromatic protons and the fluorine substituent can act as weak hydrogen bond donors, interacting with oxygen or fluorine atoms on adjacent molecules. nih.govresearchgate.net

π-π Stacking: The planar aromatic systems of the thiophene and fluorinated benzene rings can engage in π-π stacking interactions, contributing to the stability of the crystal packing. researchgate.netnih.gov The centroid-to-centroid distance between stacked rings is a key parameter for this interaction.

Co-crystallization: Benzoic acid derivatives are well-known to form co-crystals with other molecules, particularly those containing hydrogen bond acceptor sites like pyridine (B92270) or amide groups. This phenomenon arises from the formation of robust hydrogen bonds between the carboxylic acid donor and the co-former's acceptor site, leading to new crystalline phases with distinct physicochemical properties.

| Interaction Type | Description | Significance |

|---|---|---|

| O-H···O Hydrogen Bond | Forms classic centrosymmetric R²₂(8) dimers between carboxylic acid groups. researchgate.netnih.gov | Primary and strongest interaction governing crystal packing. |

| C-H···F Hydrogen Bond | Weak interaction between an aromatic C-H and a fluorine atom on a neighboring molecule. nih.gov | Contributes to the three-dimensional crystal network. |

| π-π Stacking | Face-to-face or offset stacking of thiophene and/or benzene rings. researchgate.netnih.gov | Stabilizes the packing of aromatic moieties. |

| C-H···π Interactions | An aromatic C-H bond pointing towards the face of an adjacent aromatic ring. nih.gov | Further stabilizes the crystal lattice. |

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. A combination of Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed structural fingerprint.

FTIR Spectroscopy: Infrared spectroscopy is particularly useful for identifying functional groups. For benzoic acid derivatives, the carbonyl (C=O) stretching vibration is a prominent feature. In solution, an equilibrium often exists between the monomeric acid and the hydrogen-bonded dimer. ucl.ac.uk

Monomer: The C=O stretch appears at a higher frequency (typically 1720-1760 cm⁻¹).

Dimer: The formation of hydrogen bonds weakens the C=O bond, causing a shift to a lower frequency (typically 1680-1710 cm⁻¹). ucl.ac.uk The broad O-H stretching band of the carboxylic acid group is also a characteristic feature, usually observed in the 2500-3300 cm⁻¹ region.

NMR Spectroscopy:

¹H NMR: Provides information on the number and environment of protons. Distinct signals would be expected for the protons on the thiophene and benzene rings, with their chemical shifts and coupling patterns confirming the substitution pattern. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: Shows distinct signals for each unique carbon atom, including the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the carbons of the aromatic rings.

¹⁹F NMR: A single resonance would confirm the presence of the single fluorine atom. More advanced NMR techniques can reveal through-space spin-spin couplings. For instance, in conformers where a proton is held in close proximity to the fluorine atom, a ¹H-¹⁹F through-space coupling (e.g., ⁵J(Hα, F)) may be observed, providing direct evidence for a specific conformation in solution. nih.gov

| Technique | Feature | Expected Observation |

|---|---|---|

| FTIR | C=O Stretch | ~1680-1710 cm⁻¹ (dimer), ~1720-1760 cm⁻¹ (monomer). ucl.ac.uk |

| FTIR | O-H Stretch | Broad band from 2500-3300 cm⁻¹. |

| ¹H NMR | Carboxylic Acid Proton | Broad singlet, δ > 10 ppm. |

| ¹H NMR | Aromatic Protons | Signals in the range δ 7.0-8.5 ppm with characteristic splitting patterns. |

| ¹⁹F NMR | Fluorine Signal | A single resonance confirming the C-F group. |

| NMR | Through-Space Coupling | Potential ⁵J(H,F) coupling depending on the dominant conformer in solution. nih.gov |

Computational Chemistry Approaches for Structure Prediction

Computational chemistry serves as a powerful tool to complement experimental data, offering insights into molecular properties that can be difficult to measure directly. For this compound, methods like Density Functional Theory (DFT) are commonly employed to predict its structure and properties.

These computational approaches can:

Predict Molecular Geometry: Calculations can determine bond lengths, bond angles, and dihedral angles for various possible conformers. This allows for the identification of the lowest energy (most stable) conformation. mdpi.com

Calculate Relative Energies: The energy difference between various conformers (e.g., cis vs. trans carboxylic acid) can be calculated to predict their relative populations at a given temperature. mdpi.com

Simulate Spectroscopic Data: Vibrational frequencies (for IR spectra) and NMR chemical shifts can be calculated and compared with experimental spectra to aid in spectral assignment and confirm the structure of the observed species. mdpi.com

Model Intermolecular Interactions: Computational models can be used to study the hydrogen bonding and stacking interactions that govern crystal packing, providing a theoretical basis for the observed supramolecular structures.

The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental findings. nih.govmdpi.com

| Method | Purpose | Typical Output |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and energy calculation of conformers. nih.gov | Optimized coordinates, relative energies, dipole moments. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic transitions (UV-Vis spectra). | Excitation energies and oscillator strengths. |

| Frequency Analysis | Calculation of vibrational modes to simulate IR spectra. mdpi.com | Vibrational frequencies and intensities. |

| NMR Chemical Shift Calculation | Prediction of ¹H and ¹³C NMR chemical shifts. | Shielding tensors and chemical shifts relative to a standard. |

Biological and Pharmacological Investigations of 2 Fluoro 5 Thiophen 2 Yl Benzoic Acid and Analogues

In Vitro Pharmacological Profiling

The in vitro evaluation of 2-Fluoro-5-(thiophen-2-YL)benzoic acid and its analogues has revealed a spectrum of pharmacological activities, ranging from anticancer and antimicrobial effects to anti-inflammatory properties. These studies provide a foundational understanding of the compound's potential therapeutic applications.

Anticancer Activities and Cytotoxicity Studies

While direct cytotoxic data for this compound is not extensively documented, studies on structurally similar compounds containing thiophene (B33073) and fluorinated phenyl rings highlight their potential as anticancer agents. Analogues have demonstrated inhibitory effects against a variety of tumor cell lines.

For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a 5-(thiophen-2-yl) moiety were evaluated for their in vitro activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. One promising compound from this series exhibited significant cytotoxicity with IC50 values of 4.37 ± 0.7 µM against HepG-2 cells and 8.03 ± 0.5 µM against A-549 cells nih.gov. Similarly, certain 3-(thiophen-2-yl)pyrazolyl hybrid chalcones have shown notable anticancer activity. One such derivative was found to be particularly effective against the A549 lung carcinoma cell line, with an IC50 value of 27.7 µg/ml, which was comparable to the reference drug doxorubicin (B1662922) (IC50 = 28.3 µg/ml) . Another study on aminobenzothiazole analogues identified compounds with antitumoral properties against A549 human cancer cell lines, with IC50 values in the micromolar range (e.g., 18.1 ± 0.8 µM and 19.2 ± 1.3 µM) acs.org.

Fluorinated compounds have also shown promise. A study on fluorinated aminophenylhydrazines demonstrated significant antitumor activity against the A549 lung cancer cell line, with one compound exhibiting an IC50 value as low as 0.64 μM nih.gov. These findings underscore the potential of the thiophene and fluorinated benzoic acid scaffolds in the design of novel anticancer agents.

| Compound Class/Analogue | Cell Line | IC50 Value |

|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | HepG-2 (Hepatocellular Carcinoma) | 4.37 ± 0.7 µM |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | A-549 (Lung Carcinoma) | 8.03 ± 0.5 µM |

| 3-(Thiophen-2-yl)pyrazolyl hybrid chalcone (B49325) | A-549 (Lung Carcinoma) | 27.7 µg/ml |

| Aminobenzothiazole analogue 1 | A-549 (Lung Carcinoma) | 18.1 ± 0.8 µM |

| Aminobenzothiazole analogue 2 | A-549 (Lung Carcinoma) | 19.2 ± 1.3 µM |

| Fluorinated aminophenylhydrazine | A-549 (Lung Carcinoma) | 0.64 µM |

Antimicrobial Efficacy

The antimicrobial potential of compounds structurally related to this compound has been investigated against various bacterial and fungal strains. The presence of both the thiophene ring and fluorine atom is often associated with enhanced antimicrobial activity nih.gov.

Research on benzoic acid derivatives has demonstrated their efficacy against multidrug-resistant (MDR) pathogens. For example, benzoic acid has shown a detrimental effect on MDR Staphylococcus aureus researchgate.net. In a study of 2-aminobenzoic acid derivatives, certain compounds exhibited significant antifungal activity against a clinical isolate of Candida albicans, with minimum inhibitory concentration (MIC) values as low as 70 µg/mL nih.gov. Furthermore, some of these derivatives displayed fungicidal action nih.gov.

Thiophene-containing compounds have also been a focus of antimicrobial research. A series of 4-((R-iden)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiols were synthesized and showed both antimicrobial and antifungal activity umsha.ac.ir. Specifically, a derivative with a 4-fluorobenzylidene group exhibited antifungal activity comparable to the standard drug fluconazole (B54011) umsha.ac.ir. Another study on 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives reported their activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as the yeast-like fungus Candida albicans gazi.edu.tr.

| Compound Class/Analogue | Microorganism | MIC Value |

|---|---|---|

| 2-Aminobenzoic acid derivative 1 | Candida albicans | 70 µg/mL |

| 2-Aminobenzoic acid derivative 2 | Candida albicans | 70 µg/mL |

| 4-((4-fluorobenzylidene)amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Fungal strains | Activity comparable to fluconazole |

| 2-[(2-nitro-1-phenylpropyl)thio]benzoic acid derivative | Staphylococcus aureus | 15.6 µg/mL |

| 2-[(2-nitro-1-phenylpropyl)thio]benzoic acid derivative | Bacillus subtilis | 15.6 µg/mL |

| 2-[(2-nitro-1-phenylpropyl)thio]benzoic acid derivative | Candida albicans | 15.6 µg/mL |

Anti-inflammatory Properties

A significant area of investigation for compounds related to this compound is their anti-inflammatory potential, particularly through the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). e-century.us mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent inflammatory mediator e-century.us.

Studies have identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing potent mPGES-1 inhibitors nih.govresearchgate.net. In one study, derivatives of this scaffold showed selective inhibitory activity against mPGES-1 in the low micromolar range nih.gov. These compounds also effectively reduced cytokine-induced PGE2 production in A549 cells nih.gov.

Other research has explored different structural classes for mPGES-1 inhibition. For example, certain pirinixic acid derivatives have demonstrated potent inhibition of mPGES-1, with one analogue showing an IC50 value of 1.3 µM nih.gov. Similarly, some trisubstituted ureas have been identified as effective mPGES-1 inhibitors, with one of the most potent compounds displaying an IC50 of 0.34 µM in A549 cell assays nih.gov. Benzimidazole derivatives have also been characterized as dose-dependent inhibitors of the human mPGES-1 enzyme, with one compound exhibiting an IC50 value of 0.09 µM nih.gov.

| Compound Class/Analogue | Target | IC50 Value | Assay |

|---|---|---|---|

| Pirinixic acid derivative | mPGES-1 | 1.3 µM | Enzyme assay |

| Trisubstituted urea (B33335) derivative | mPGES-1 | 0.34 µM | A549 cell assay |

| Benzimidazole derivative | mPGES-1 | 0.09 µM | Enzyme assay |

| 2-(Thiophen-2-yl)acetic acid derivatives | mPGES-1 | Low micromolar range | Enzyme assay |

Exploration of Other Reported Biological Activities

Beyond the aforementioned activities, analogues of this compound have been investigated for other biological effects, primarily centered on enzyme inhibition. The structural motifs present in this compound are found in molecules that modulate various enzymatic pathways.

Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a sought-after property for anti-inflammatory drugs with a potentially improved safety profile. Several classes of compounds, including N-hydroxyurea derivatives and "type B hydroxamic acids," have been developed as dual COX-2/5-LOX inhibitors mdpi.com. For instance, a "type B hydroxamic acid" derivative showed IC50 values of 1.04 ± 0.22 µM for 5-LOX and 36.18 ± 3.08 µM for COX-2 mdpi.com. Pirinixic acid derivatives have also been identified as dual inhibitors of mPGES-1 and 5-LOX, with one compound exhibiting IC50 values of 1.3 µM and 1 µM, respectively nih.gov.

Furthermore, the tricyclic benzoic acid scaffold has been explored for the inhibition of the N6-methyladenosine (m6A) demethylase FTO, which is overexpressed in acute myeloid leukemia (AML) nih.govresearchgate.net. An analogue from this class demonstrated potent inhibitory effects on FTO and a strong antiproliferative effect on AML cells nih.govresearchgate.net.

Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to elucidate how specific structural features, such as the presence and position of substituents, influence pharmacological effects.

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into a molecule can significantly alter its physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity and small size can influence factors such as metabolic stability, membrane permeability, and binding affinity to biological targets.

In the context of benzoic acid derivatives, the position of the fluorine atom can be critical. For example, in the development of anti-sickling agents, p-fluorobenzoic acid was among the derivatives predicted to be active by a quantitative structure-activity relationship model . The strategic placement of fluorine on a phenyl ring can enhance the desired biological effect.

Influence of Thiophene Ring Position and Substitution on Activity

The thiophene moiety is a recognized pharmacophore in medicinal chemistry, and its incorporation into drug candidates can significantly modify physicochemical properties, influencing drug-receptor interactions, solubility, and metabolism. nih.gov The position of the thiophene ring and the nature of its substituents are critical determinants of the biological activity of thiophenyl-containing compounds.

In a series of 2-(thiophen-2-yl)acetic acid analogues developed as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), various substitutions on a phenyl ring attached to the thiophene core were shown to modulate inhibitory activity. nih.govfrontiersin.org For instance, the introduction of a 3-((2-chlorobenzyl)oxy)phenyl group onto the thiophene ring resulted in a compound with potent inhibitory activity against mPGES-1. nih.gov The presence of functional groups such as carboxylic acids, esters, amines, and amides on thiophene-based compounds has been highlighted as important for biological target recognition, particularly for the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene (B151609), allowing for the introduction of diverse functional groups that can fine-tune the pharmacological profile of the molecule. nih.gov

Role of Benzoic Acid Moiety in Ligand-Target Interactions

The benzoic acid moiety is a crucial structural component for the biological activity of many pharmaceutical compounds, often acting as a key anchoring group for interaction with biological targets. researchgate.net Its carboxyl group is capable of forming strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, and hydrogen bonds with various residues within a target's binding site. tandfonline.comnih.gov

In the context of enzyme inhibition, the carboxylic acid group of benzoic acid derivatives frequently establishes critical interactions that orient the inhibitor within the active site. For example, in studies of non-steroidal anti-inflammatory drugs (NSAIDs) binding to cyclooxygenase (COX) enzymes, the carboxylate group is often observed to interact with key residues like arginine. mdpi.com Similarly, for inhibitors of the anti-apoptotic protein Mcl-1, the carboxyl group of a 2,5-substituted benzoic acid scaffold forms an essential anchoring hydrogen bond with an arginine residue (Arg263). nih.gov This interaction mimics the binding of natural pro-apoptotic proteins. nih.gov The rigid structure of the benzoic acid scaffold also serves to optimally position other pharmacophoric elements, such as the thiophene ring, for further favorable interactions, including hydrophobic interactions, within the binding pocket. nih.govmdpi.com

Mechanistic Insights into Biological Action

Molecular Target Identification and Validation

mPGES-1 Inhibition: A significant body of research has identified microsomal prostaglandin E synthase-1 (mPGES-1) as a key molecular target for compounds structurally related to this compound. frontiersin.org mPGES-1 is a terminal enzyme responsible for producing prostaglandin E2 (PGE2), a key mediator of inflammation and a factor in tumorigenesis. frontiersin.org A series of synthesized 2-(thiophen-2-yl)acetic acid derivatives were evaluated for their ability to inhibit human mPGES-1. Several of these analogues demonstrated potent, low-micromolar inhibitory activity in cell-free assays. nih.govfrontiersin.org The data below highlights the mPGES-1 inhibitory activity and cellular effects of selected analogues.

Data derived from a study on 2-(thiophen-2-yl)acetic acid analogues, which share a core structure with the titular compound. nih.gov

eIF4E Inhibition: The eukaryotic translation initiation factor 4E (eIF4E) is another critical target in cancer therapy. It is responsible for binding the 5' cap of mRNAs to initiate cap-dependent translation, a process frequently deregulated in cancer to favor the synthesis of oncoproteins. nih.govbu.edu Small molecules have been developed that disrupt the interaction between eIF4E and its binding partner eIF4G, thereby inhibiting cap-dependent translation and suppressing tumor growth. nih.govpnas.org While direct inhibition of eIF4E by this compound has not been specifically reported, its general structural class as a small aromatic carboxylic acid makes it a candidate for investigation against such protein-protein interaction targets.

Modulation of Premature Translation Termination: No specific research findings directly link this compound or its close analogues to the modulation of premature translation termination. This mechanism remains an area for potential future investigation.

Cellular Pathway Modulation

Apoptosis Induction and Cell Cycle Arrest: Studies on bioactive analogues of this compound indicate that these compounds can exert their anti-proliferative effects by modulating key cellular pathways, including the cell cycle and apoptosis. For example, compound 2c (2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid), a potent mPGES-1 inhibitor, was shown to induce cell cycle arrest in the G0/G1 phase in A549 lung cancer cells after 24 hours of exposure. nih.govfrontiersin.org At later time points (48 and 72 hours), the compound caused an increase in the sub-G0/G1 cell population, which is indicative of cell death via apoptosis or necrosis. nih.govfrontiersin.org This suggests that the compound's cytotoxic effects are mediated, at least in part, by halting cell proliferation and subsequently triggering programmed cell death pathways. Other small molecules have been shown to induce apoptosis and cause cell cycle arrest at various phases (G1, S, or G2/M), often depending on the compound's concentration and the cell type. nih.govfrontiersin.orgnih.gov

Interaction with Biomolecules

Enzymes: The primary reported biomolecular interaction for this class of compounds is with enzymes. As detailed above, analogues of this compound have been identified as direct inhibitors of the enzyme mPGES-1. nih.govfrontiersin.org Thiophene-containing compounds are known to interact with a variety of enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are also involved in inflammatory pathways. nih.govencyclopedia.pub The interaction often involves the thiophene ring engaging in hydrophobic interactions within the enzyme's active site, while other functional groups, like the benzoic acid, form specific hydrogen bonds and ionic interactions. tandfonline.commdpi.com

Receptors and Nucleic Acids: Currently, there is limited specific information available detailing the direct interaction of this compound or its close analogues with specific receptors or nucleic acids. While some fluorinated aromatic compounds have been reported to induce DNA damage and form adducts, this has not been demonstrated for this specific compound. nih.gov The metabolism of some thiophene-containing drugs can be mediated by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites, but this is highly structure-dependent. acs.org

Computational and Cheminformatics Approaches in the Study of 2 Fluoro 5 Thiophen 2 Yl Benzoic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the binding mode of 2-Fluoro-5-(thiophen-2-YL)benzoic acid and identifying key interactions that contribute to its biological activity.

In a hypothetical molecular docking study, this compound could be docked into the active site of a relevant protein target, for instance, a kinase or a synthase involved in a disease pathway. The docking simulation would yield a binding affinity score, typically expressed in kcal/mol, which estimates the strength of the interaction. Furthermore, a detailed analysis of the docked pose would reveal specific ligand-protein interactions.

For this compound, it is plausible that the carboxylic acid group could form hydrogen bonds with positively charged or polar amino acid residues such as Arginine or Lysine in the active site. The fluorine atom, being highly electronegative, might engage in halogen bonding or other electrostatic interactions. The thiophene (B33073) ring could participate in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

An illustrative summary of potential interactions is presented in the table below.

| Interacting Residue | Interaction Type | Distance (Å) |

| Arginine (Arg) | Hydrogen Bond | 2.8 |

| Lysine (Lys) | Hydrogen Bond | 3.1 |

| Phenylalanine (Phe) | π-π Stacking | 3.5 |

| Tyrosine (Tyr) | Hydrophobic Interaction | 4.2 |

| Serine (Ser) | Halogen Bond (with F) | 3.0 |

This table represents a hypothetical scenario of interactions between this compound and a protein active site, based on common interactions observed for similar compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR studies would involve synthesizing a library of its derivatives with modifications at various positions and correlating their structural properties with their experimentally determined biological activities.

Key molecular descriptors that would likely be considered in a QSAR model for derivatives of this compound include:

Electronic Descriptors: Such as the Hammett constant of substituents, which would quantify the electron-donating or electron-withdrawing nature of modifications. The presence of the fluorine atom and the sulfur in the thiophene ring significantly influences the electronic properties of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP), which measures the lipophilicity of the compounds. This is crucial for predicting their ability to cross cell membranes.

Steric Descriptors: Including molecular weight and molar refractivity, which describe the size and bulk of the molecules.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

log(1/IC50) = 0.45logP - 0.12MW + 0.85*σ + 2.34

In this illustrative equation, IC50 represents the half-maximal inhibitory concentration, logP is the hydrophobicity, MW is the molecular weight, and σ is the Hammett constant. Such a model could guide the synthesis of new derivatives with potentially improved activity.

In Silico Screening and Lead Optimization Strategies

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. For this compound, this compound itself could be a starting point or "seed" for a similarity-based virtual screen to find other compounds with similar properties but potentially better activity or pharmacokinetic profiles.

Lead optimization is the process of taking a promising lead compound and modifying its structure to improve its properties. In silico methods play a crucial role in this process. For this compound, computational tools could be used to predict the effects of various structural modifications. For example, density functional theory (DFT) calculations could be employed to understand how different substituents on the thiophene or benzoic acid rings would affect the molecule's electronic distribution and reactivity.

A typical lead optimization strategy for this compound could involve:

Bioisosteric Replacement: Replacing the fluorine atom with other halogens or a trifluoromethyl group to modulate lipophilicity and metabolic stability.

Scaffold Hopping: Replacing the thiophene ring with other five- or six-membered heterocycles to explore different interaction patterns and intellectual property space.

Side Chain Modification: Introducing various substituents on the thiophene ring to probe for additional binding pockets in the target protein.

These strategies, guided by computational predictions, can significantly accelerate the drug discovery process.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Pharmacophore modeling can be either ligand-based, derived from a set of active compounds, or structure-based, derived from the ligand-protein complex.

For this compound, a pharmacophore model could be developed based on its key interaction features. A hypothetical pharmacophore model might include:

A hydrogen bond acceptor (from the carboxylic acid).

A hydrogen bond donor (from the carboxylic acid).

An aromatic/hydrophobic feature (from the thiophene ring).

A halogen bond donor feature (from the fluorine atom).

This pharmacophore model can then be used as a 3D query to screen large chemical databases for compounds that match these features. This virtual screening approach can identify structurally diverse compounds that are likely to have the same biological activity, providing novel starting points for drug development.

The table below summarizes the key features of a hypothetical pharmacophore model for this compound.

| Pharmacophoric Feature | Corresponding Moiety |

| Hydrogen Bond Acceptor | Carboxylic acid oxygen |

| Hydrogen Bond Donor | Carboxylic acid hydrogen |

| Aromatic Ring | Thiophene ring |

| Halogen Bond Donor | Fluorine atom |

By employing these computational and cheminformatics approaches, researchers can systematically explore the therapeutic potential of this compound and its derivatives, paving the way for the rational design of new and effective therapeutic agents.

Potential Applications and Future Research Directions

Development as Therapeutic Agents

The structural motifs present in 2-Fluoro-5-(thiophen-2-yl)benzoic acid, namely the fluorinated phenyl ring and the thiophene (B33073) moiety, are features of many biologically active compounds. This suggests its potential as a lead structure for the development of new therapeutic agents.

Anticancer Leads: Thiophene-containing compounds have shown a variety of anticancer activities. For instance, novel chalcone (B49325) derivatives incorporating a 3-(thiophen-2-yl)pyrazolyl moiety have been synthesized and evaluated for their in vitro anticancer activities against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549). researchgate.net One promising compound from this series exhibited significant activity against A549 and HepG2 cells. researchgate.net Furthermore, a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives were synthesized and tested for their cytotoxicity, with one compound showing notable activity against both HepG-2 and A-549 cell lines. nih.gov Separately, novel 5-(thiophen-2-yl)isoxazoles have been investigated as potential anti-breast cancer agents that target the estrogen receptor alpha (ERα). nih.gov The structural similarity of this compound to these active compounds suggests that it could serve as a valuable starting point for developing new anticancer drugs.

Anti-inflammatory Leads: Derivatives of benzoic acid and thiophene are known to possess anti-inflammatory properties. ontosight.ainih.gov For example, a new salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, demonstrated the ability to inhibit inflammation in a lipopolysaccharide (LPS)-induced rat model, hypothetically through the inhibition of cyclooxygenase-2 (COX-2). nih.gov Additionally, studies on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have shown that they can exhibit anti-inflammatory activity in LPS-stimulated cells by activating the NRF2 pathway. nih.gov Research on 2-(thiophen-2-yl)acetic acid-based compounds has identified inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway. nih.gov These findings highlight the potential for derivatives of this compound to be explored as novel anti-inflammatory agents.

Antimicrobial Leads: The development of new antimicrobial agents is a critical area of research. Benzoic acid derivatives have been investigated for their antimicrobial activities, making them candidates for new antibiotics. ontosight.ai Studies on newly synthesized thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have demonstrated specific and effective antimicrobial properties, particularly against multidrug-resistant infections. nih.gov Some of these compounds were highly active against Staphylococcus aureus, suggesting potential applications in treating MRSA infections. nih.gov Similarly, other thioureides of benzoic acid derivatives have shown activity against various Gram-positive, Gram-negative, and fungal strains. researchgate.net The presence of both the benzoic acid and thiophene moieties in this compound makes it a scaffold of interest for the synthesis of new antimicrobial drug candidates.

| Therapeutic Area | Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Anticancer | 3-(Thiophen-2-yl)pyrazolyl Chalcones | Active against A549 (lung) and HepG2 (liver) cancer cell lines. | researchgate.net |

| Anticancer | 5-(Thiophen-2-yl)-1,3,4-thiadiazoles | Promising activity against HepG-2 and A-549 cell lines. | nih.gov |

| Anticancer | 5-(Thiophen-2-yl)isoxazoles | Target estrogen receptor alpha (ERα) in breast cancer. | nih.gov |

| Anti-inflammatory | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes | Activate NRF2 pathway in LPS-stimulated cells. | nih.gov |

| Anti-inflammatory | 2-(Thiophen-2-yl)acetic acid derivatives | Inhibit microsomal prostaglandin E synthase-1 (mPGES-1). | nih.gov |

| Antimicrobial | Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Active against multidrug-resistant bacteria, including MRSA. | nih.gov |

Application as Molecular Probes and Diagnostic Imaging Agents (e.g., PET tracers)

The fluorine atom in this compound makes it an attractive candidate for development into a positron emission tomography (PET) tracer. The radioactive isotope fluorine-18 (B77423) (¹⁸F) is widely used in PET imaging due to its favorable decay properties. The development of novel ¹⁸F-labeled radiotracers is a burgeoning field of research, aimed at visualizing and quantifying biological processes at the molecular level.

Future research could focus on the radiosynthesis of [¹⁸F]this compound. If this compound or its derivatives are found to bind with high affinity and selectivity to a specific biological target, such as an enzyme or a receptor implicated in a disease, its ¹⁸F-labeled version could be used as a PET tracer. This would enable non-invasive imaging of the target's distribution and density, which could be invaluable for disease diagnosis, monitoring progression, and assessing the efficacy of therapeutic interventions.

Exploration in Advanced Material Science

The thiophene ring is a well-known component in the field of materials science, particularly for the development of organic electronics. Thiophene-based polymers are known for their conductive properties. The presence of a thiophene moiety in this compound suggests its potential as a monomer or building block for creating novel conductive polymers and organic semiconductors.

Future research could explore the polymerization of this compound or its derivatives. The incorporation of the fluorine atom could modulate the electronic properties, solubility, and stability of the resulting materials, potentially leading to applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Novel Synthetic Methodologies and Process Optimization for Scale-Up

The synthesis of biaryl compounds like this compound often relies on cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a common and effective method for creating the carbon-carbon bond between the phenyl and thiophene rings. nih.gov

Future research will likely focus on optimizing the synthesis of this compound to improve yields, reduce costs, and ensure scalability for potential commercial applications. This could involve exploring alternative catalysts, reaction conditions, and purification methods. The development of efficient and sustainable synthetic routes is crucial for making this compound and its derivatives readily accessible for further research and development in medicine and material science.

Identification of New Biological Targets and Mechanisms of Action

While the therapeutic potential of this compound is suggested by the activities of related compounds, its specific biological targets and mechanisms of action remain to be elucidated. Future research should involve comprehensive biological screening to identify its potential molecular targets.

This could include a range of in vitro assays to test its activity against various enzymes, receptors, and signaling pathways implicated in diseases like cancer, inflammation, and infectious diseases. For example, based on related compounds, potential targets could include cyclooxygenase (COX) enzymes, lipoxygenases, mPGES-1, or various protein kinases. nih.govnih.gov Identifying the specific biological targets will be a critical step in understanding the compound's therapeutic potential and guiding the rational design of more potent and selective derivatives.

Pre-clinical Development Challenges and Strategies for Clinical Translation

Should this compound or its derivatives show promise as a therapeutic agent, it would need to undergo extensive pre-clinical development. This stage presents numerous challenges, including optimizing the compound's ADME (absorption, distribution, metabolism, and excretion) properties, evaluating its toxicity, and establishing a suitable formulation.

Strategies to overcome these challenges include medicinal chemistry efforts to modify the lead compound to improve its pharmacokinetic and safety profiles. This could involve synthesizing a library of analogs and evaluating their properties in vitro and in vivo. A thorough understanding of the compound's structure-activity relationship (SAR) and structure-property relationship (SPR) will be essential for successful clinical translation. Collaboration between chemists, biologists, and pharmacologists will be crucial to navigate the complexities of pre-clinical development and move promising candidates toward clinical trials.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-fluoro-5-(thiophen-2-yl)benzoic acid, and how can intermediates be characterized?

A: A multi-step synthesis is typically employed:

Suzuki-Miyaura coupling between 2-fluorobenzoic acid derivatives (e.g., boronic acids) and thiophene halides under Pd catalysis .

Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

Characterization using / NMR (to confirm substitution patterns) and HPLC (purity >95%, C18 column, acetonitrile/water mobile phase) .

Q. Q2. How should crystallization conditions be optimized for X-ray diffraction studies of this compound?

A: Use slow evaporation in polar aprotic solvents (e.g., DMF or DMSO) to grow single crystals. Validate lattice parameters with SHELX software for structure refinement, and cross-check against Mercury CSD for packing similarity analysis .

Advanced Research Questions

Q. Q3. What density functional theory (DFT) methods are most accurate for modeling the electronic structure of fluorinated benzoic acid derivatives?

A: Hybrid functionals (e.g., B3LYP with exact-exchange corrections) yield reliable thermochemical data for fluorinated aromatic systems. Basis sets like 6-311++G(d,p) account for polarization and diffuse effects. Compare computed vibrational spectra (IR/Raman) with experimental data to validate electron-density distributions .

Q. Q4. How can discrepancies between experimental and computational 1H^1 \text{H}1H NMR chemical shifts be resolved?

A: Discrepancies often arise from solvent effects or conformational flexibility.

Perform solvent modeling (e.g., IEF-PCM in Gaussian) to simulate shifts in DMSO-d6.

Use molecular dynamics (MD) to sample low-energy conformers and calculate Boltzmann-weighted shifts.

Cross-validate with - COSY NMR to confirm coupling constants .

Q. Q5. What strategies are effective for analyzing metabolic stability of fluorinated benzoic acid derivatives in biological assays?

A:

Microsomal stability assays : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS.

Metabolite identification : Use high-resolution MS (Q-TOF) with fragmentation patterns to detect hydroxylation or defluorination products.

DFT-guided reactivity predictions : Calculate bond dissociation energies (BDEs) for C-F bonds to prioritize labile positions .

Data Contradiction and Validation

Q. Q6. How should researchers address conflicting crystallographic data (e.g., bond-length variations) in fluorinated aromatic systems?

A:

Statistical analysis : Compare bond lengths/angles with analogous structures in the Cambridge Structural Database (CSD) using Mercury’s packing similarity tool.

Electron-density maps : Use Hirshfeld surface analysis to identify weak interactions (e.g., C-F···H contacts) that may distort geometry.

Theoretical validation : Overlay DFT-optimized geometries with experimental X-ray coordinates to assess steric/electronic contributions .

Q. Q7. What experimental controls are critical when evaluating the biological activity of fluorinated benzoic acids?

A:

Counterion controls : Test sodium/potassium salts to rule out ion-specific effects.

Fluorine-free analogs : Synthesize non-fluorinated counterparts to isolate electronic vs. steric contributions.

Stability controls : Monitor compound integrity in assay buffers (pH 7.4, 37°C) via LC-MS to exclude hydrolysis artifacts .

Methodological Best Practices

Q. Q8. What protocols ensure reproducible purity assessments for fluorinated benzoic acids?

A:

HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1% TFA in water/acetonitrile (gradient: 5→95% ACN over 20 min).

LC-MS : Confirm molecular ion ([M-H]⁻) and rule out trifluoroacetic acid adducts.

Karl Fischer titration : Quantify residual moisture (<0.5%) to prevent hydrolysis during storage .

Q. Q9. How can researchers mitigate fluorine-specific artifacts in mass spectrometry?

A:

Source optimization : Reduce in-source fragmentation by lowering capillary voltage.

Isotopic pattern validation : Confirm isotopic signatures (M+2 peaks at ~33% abundance).

Collision-induced dissociation (CID) : Use low-energy CID to preserve labile C-F bonds .

Advanced Analytical Techniques

Q. Q10. What role does X-ray photoelectron spectroscopy (XPS) play in characterizing fluorinated benzoic acids?

A: XPS quantifies fluorine content and oxidation states:

F 1s peaks : ~688 eV (C-F bonds) vs. ~684 eV (ionic fluoride contaminants).

C 1s deconvolution : Resolve contributions from carboxyl (-COOH, ~289 eV) and aromatic C-F (~292 eV).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.